molecular formula C15H14ClFN4O2S2 B1665884 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one CAS No. 333742-63-5

5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No. B1665884
M. Wt: 400.9 g/mol
InChI Key: KHTUORKUWBDRBX-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of a new compound often involves designing a synthetic route, which includes choosing the right reagents and conditions for each step. The yield and purity of the compound at each step are important considerations.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide valuable information about the compound’s chemical properties and potential uses.



Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, etc.


Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, including compounds structurally similar to the one , have been explored for their antinociceptive and anti-inflammatory properties. Research by Selvam et al. (2012) showed significant antinociceptive and anti-inflammatory activities in para-substituted derivatives, highlighting their potential in pain management and inflammation control Selvam et al., 2012.

Chemokine Receptor Inhibition

Compounds in the thiazolo[4,5-d]pyrimidine class have been identified for their ability to modulate chemokine receptor activities. This includes potential applications in treating neurodegenerative, demyelinating, and cardiovascular disorders, as well as autoimmune diseases like rheumatoid arthritis and asthma. One study from AstraZeneca AB (2011) highlighted their utility in selectively inhibiting chemokine receptors AstraZeneca AB, 2011.

Synthesis and Pharmacological Evaluation

A study by Alam et al. (2010) focused on synthesizing new thiazolo[3,2-a] pyrimidine derivatives, assessing their anti-inflammatory and antinociceptive properties. Some synthesized compounds showed significant activities, suggesting potential for therapeutic applications Alam et al., 2010.

Antimicrobial Evaluation

Habib et al. (2007) reported the synthesis and antimicrobial evaluation of thiazolo[4,5-d]pyrimidine derivatives. Some of these compounds exhibited significant activity against fungal strains, suggesting their potential as antimicrobial agents Habib et al., 2007.

Antitumor Screening

Research by Becan and Wagner (2008) on thiazolo[4,5-d]pyrimidine derivatives highlighted their potential in antitumor applications. Selected compounds were evaluated for in vitro antitumor activity, with some showing promising results against human tumor cell lines Becan and Wagner, 2008.

Structural Features for Antifungal Activity

Chhabria et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines and identified important structural features required for potent antifungal activity. The study offers insights into the structural requirements for developing effective antifungal agents Chhabria et al., 2011.

Safety And Hazards

Safety studies are crucial when developing a new compound, especially if it’s intended for use as a drug. This could involve testing for toxicity in cells or animals.


Future Directions

Based on the results of all the above analyses, researchers can decide on the next steps. This could involve further studies to optimize the compound’s properties, or testing it in new applications.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all situations.


properties

IUPAC Name

5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTUORKUWBDRBX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 2
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 6
5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one

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